molecular formula C26H23ClN6O2S B2487774 2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536992-07-1

2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2487774
M. Wt: 519.02
InChI Key: JWWJKSAQXYQMDZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that are characterized by the presence of triazolopyrimidine, a heterocyclic moiety combining triazole and pyrimidine rings, which are often explored for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related triazolopyrimidines typically involves multi-step reactions starting from basic heterocyclic compounds. For example, the synthesis of thiazolo and triazolo pyrimidines can start with the alkylation of tetrahydro pyrimidine derivatives, followed by cyclization and further substitution reactions to introduce various functional groups (Haiza et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific intermolecular interactions, including hydrogen bonding, that contribute to their stability and reactivity. For instance, compounds with similar structural features have been observed to form hydrogen-bonded sheets, indicating the importance of their molecular conformation in defining their physical and chemical properties (Trilleras et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing various pyrimidine derivatives, including triazolopyrimidines, which are of interest due to their potential biological activities. For instance, a study described the synthesis of thiazolo and triazolo pyrimidines alongside pyrimido triazine derivatives, showcasing the chemical versatility of these compounds (Haiza et al., 2000). Another research effort focused on enaminones as building blocks for creating substituted pyrazoles with antitumor and antimicrobial activities, indicating the therapeutic potential of pyrimidine derivatives (Riyadh, 2011).

Biological Activities and Applications

Several studies have investigated the biological activities of triazolopyrimidine derivatives. Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Another study focused on the determination of biological and antioxidant activities of triazolopyrimidines, further emphasizing the potential of these compounds in therapeutic applications (Gilava et al., 2020).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O2S/c1-16-22(24(34)30-19-11-5-6-13-21(19)35-2)23(20-12-7-8-14-28-20)33-25(29-16)31-26(32-33)36-15-17-9-3-4-10-18(17)27/h3-14,23H,15H2,1-2H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWJKSAQXYQMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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